molecular formula C11H8N4 B15069679 3-Amino-6-phenylpyridazine-4-carbonitrile CAS No. 181867-11-8

3-Amino-6-phenylpyridazine-4-carbonitrile

Cat. No.: B15069679
CAS No.: 181867-11-8
M. Wt: 196.21 g/mol
InChI Key: JEQDYTGXUGUTFA-UHFFFAOYSA-N
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Description

3-Amino-6-phenylpyridazine-4-carbonitrile is a heterocyclic compound that features a pyridazine ring substituted with an amino group at the 3-position, a phenyl group at the 6-position, and a cyano group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-phenylpyridazine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated nitriles under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-phenylpyridazine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-6-phenylpyridazine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-phenylpyridazine-4-carbonitrile involves its interaction with specific molecular targets. It has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in activated glial cells. This inhibition is achieved through the modulation of signaling pathways involving protein kinases and transcription factors .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-phenylpyridazine-4-carbonitrile
  • 3-Chloro-6-phenylpyridazine-4-carbonitrile
  • 3-Amino-6-(4-methylphenyl)pyridazine-4-carbonitrile

Uniqueness

3-Amino-6-phenylpyridazine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its ability to selectively inhibit glial activation without affecting beneficial glial functions sets it apart from other similar compounds .

Properties

IUPAC Name

3-amino-6-phenylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c12-7-9-6-10(14-15-11(9)13)8-4-2-1-3-5-8/h1-6H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQDYTGXUGUTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572766
Record name 3-Amino-6-phenylpyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181867-11-8
Record name 3-Amino-6-phenylpyridazine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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